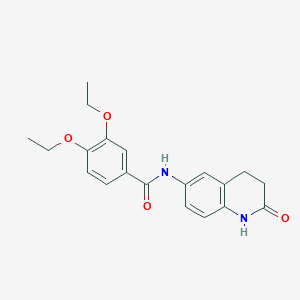

3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with the tetrahydroquinoline structure are often found in alkaloids and pharmaceuticals . They can exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the Pictet-Spengler reaction or the Bischler-Napieralski reaction . These reactions involve the condensation of a β-arylethylamine with a carbonyl compound to form the tetrahydroquinoline ring .Molecular Structure Analysis

Tetrahydroquinolines have a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of “3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would include additional functional groups attached to this basic structure .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, tetrahydroquinolines are generally stable compounds, but their stability can be affected by the presence of other functional groups .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Hydrolysis and Tautomerism Studies : The hydrolysis reactions of compounds related to the target chemical, including its structural analogs, have been explored, demonstrating the conditions under which these compounds are hydrolyzed into pyruvic acid, carbon dioxide, and amines. This research sheds light on the chemical behavior and stability of such compounds (Iwanami et al., 1964).

Oxidative Coupling for Polycyclic Amides Synthesis : Studies have developed methodologies for the high-yield synthesis of isoquinolones from benzamides and alkynes, highlighting the utility of these compounds in constructing complex molecular architectures (Song et al., 2010).

Antitumor Properties : Modifications of compounds structurally related to "3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been performed to evaluate their antitumor properties. This research indicates the potential therapeutic applications of these compounds (Rivalle et al., 1983).

Potential Biological Applications

Sigma-2 Receptor Probe Development : The development of sigma-2 receptor probes based on structurally similar compounds suggests potential applications in neuropharmacology and cancer research, highlighting the biological relevance of these compounds (Xu et al., 2005).

PET Radiotracers for Tumor Diagnosis : Research into hybrids of high-affinity sigma-2 receptor ligands, including compounds similar to the target chemical, emphasizes their role in developing PET radiotracers for tumor diagnosis. This highlights the compound's potential impact on medical imaging and oncology (Abate et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-diethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRHDSBPKRCECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)

![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2889444.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)